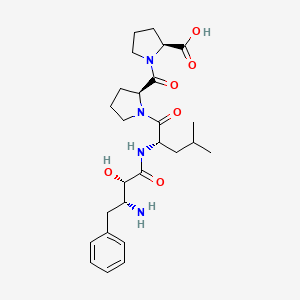

H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH

描述

Structure

3D Structure

属性

CAS 编号 |

123652-87-9 |

|---|---|

分子式 |

C26H38N4O6 |

分子量 |

502.6 g/mol |

IUPAC 名称 |

1-[1-[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H38N4O6/c1-16(2)14-19(28-23(32)22(31)18(27)15-17-8-4-3-5-9-17)24(33)29-12-6-10-20(29)25(34)30-13-7-11-21(30)26(35)36/h3-5,8-9,16,18-22,31H,6-7,10-15,27H2,1-2H3,(H,28,32)(H,35,36) |

InChI 键 |

CEQMEILRVSCKGT-UHFFFAOYSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |

规范 SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

LPP |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-amino-2-hydroxy-4-phenylbutanoyl-leucyl-prolyl-proline probestin |

产品来源 |

United States |

Structural Characterization and Key Chemical Features of Probestin

Elucidation of Probestin’s Molecular Structure

The determination of Probestin's molecular structure involved a combination of analytical techniques. Studies utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, along with amino acid analysis, were crucial in identifying the constituent components of the molecule. nih.gov These analyses confirmed the presence of specific amino acid residues and a unique structural element. The fragmentation pattern observed in mass spectrometry provided further insights into how these components are linked together. nih.govresearchgate.net Chemical analysis also played a role in clarifying the sequence of the amino acids within the peptide chain. nih.govresearchgate.net

Through these detailed investigations, the structure of Probestin was defined as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucyl-L-prolyl-L-proline. nih.gov This structure indicates a tetrapeptide composed of a modified amino acid at the N-terminus followed by three standard amino acid residues.

Determination of Probestin’s Absolute and Relative Stereochemistry

Stereochemistry, encompassing both relative and absolute configurations, is a critical aspect of a molecule's biological activity. Relative configuration describes the spatial arrangement of stereogenic centers within the same molecule relative to each other. spcmc.ac.iniupac.org Absolute configuration, on the other hand, defines the precise spatial arrangement of atoms at a chiral center, typically denoted by (R) or (S) descriptors based on the Cahn-Ingold-Prelog priority rules. spcmc.ac.inwikipedia.orgyoutube.com

For Probestin, the stereochemistries of the constituent amino acids were determined. High-Performance Liquid Chromatography (HPLC) analysis was employed to ascertain the stereochemical configurations of the amino acid residues present in the molecule. nih.gov The structure elucidation studies confirmed the absolute configuration of the modified N-terminal residue as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. nih.gov The subsequent amino acid residues were identified as L-leucine and two L-proline units. nih.gov This indicates specific and defined stereocenters within the Probestin molecule.

Identification of Essential Pharmacophoric Elements within Probestin

Pharmacophoric elements are the key structural features of a molecule that are recognized by a biological target and are essential for its activity. Analysis of Probestin's structure, particularly in comparison to other aminopeptidase (B13392206) inhibitors like Bestatin (B1682670), has highlighted the importance of certain moieties for its inhibitory function. tandfonline.comtandfonline.comnih.gov

The 3-Amino-2-hydroxy Acyl Scaffold as a Zinc-Binding Group

A critical pharmacophoric element identified within Probestin is the 3-amino-2-hydroxy acyl scaffold, which forms the N-terminal part of the molecule. tandfonline.comtandfonline.com This structural unit is also found in other known aminopeptidase inhibitors, such as Bestatin and Amastatin, suggesting its significance for this class of compounds. tandfonline.comtandfonline.comnih.gov

The importance of the 3-amino-2-hydroxy acyl scaffold lies in its ability to chelate, or bind to, the zinc ion present in the active site of metallo-aminopeptidases like APN/CD13. tandfonline.comtandfonline.comnih.govujpronline.com Metallo-aminopeptidases are characterized by containing metal ions, often zinc, in their catalytic centers, which are crucial for their enzymatic activity. nih.govujpronline.com The interaction between the hydroxyl group and the carbonyl group within the 3-amino-2-hydroxy acyl moiety is particularly noted as contributing to this zinc binding, effectively acting as a zinc-binding group (ZBG). tandfonline.comtandfonline.com This chelation disrupts the enzyme's catalytic function, leading to its inhibition.

Biosynthetic Pathways and Origin of Probestin

Taxonomic Identification of the Producing Organism: Streptomyces azureus MH663-2F6

Probestin is produced by the microorganism Streptomyces azureus strain MH663-2F6. nih.govresearchgate.netmedkoo.comgoogle.combiocat.com This strain was isolated from a soil sample collected in Shinagawa-ku, Tokyo. google.com Microbiological analysis indicates that the MH663-2F6 strain is closely related to Streptomyces caelestis and Streptomyces azureus. google.com Distinctions exist in the utilization of D-mannitol compared to Streptomyces caelestis, and in the color characteristics of aerial hyphae compared to Streptomyces azureus. google.com Streptomyces azureus typically develops aerial hyphae with a more intense bluish-green color than the MH663-2F6 strain. google.com The MH663-2F6 strain exhibits branched substrate mycelia from which aerial hyphae develop in open spirals, usually bearing more than 20 conical spores with smooth surfaces, measuring approximately 0.7-0.8 by 0.7-0.9 microns in size. google.com

Genomic and Enzymatic Basis of Probestin Biosynthesis

While detailed information on the specific biosynthetic gene cluster (BGC) for Probestin in Streptomyces azureus MH663-2F6 is not extensively available in the search results, natural products like Probestin are typically synthesized by a set of enzymes encoded by genes that are often clustered together on the chromosome, forming a BGC. nih.govopenreview.netbiorxiv.org Biosynthetic gene clusters are responsible for the production of specialized metabolites in various organisms, including bacteria. nih.govbiorxiv.org The synthesis of peptidic α-hydroxy amides, such as Probestin, phebestin, and bestatin (B1682670), can involve the stereospecific reduction of α-keto amide precursors, potentially catalyzed by enzymes like reductases. researchgate.netacs.org The structure of Probestin, ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucyl-L-prolyl-L-proline, suggests a peptidic nature, indicating the likely involvement of non-ribosomal peptide synthetases (NRPS) or similar enzymatic machinery in its assembly. medkoo.com NRPS systems are known to synthesize a wide range of peptide-based natural products without direct ribosomal involvement. nih.govbiorxiv.org

Precursor Incorporation and Assembly Logic within the Biosynthetic Machinery

The chemical structure of Probestin reveals key building blocks: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl, L-leucine, and two L-proline units. medkoo.com The presence of these amino acid-like components suggests their incorporation as precursors into the Probestin structure. The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety is an α-hydroxy-β-amino acid derivative. ethz.ch The synthesis of similar peptidic α-hydroxy amides has been shown to occur from α-keto amide precursors through stereospecific reduction. researchgate.netacs.org This implies that an α-keto amide derivative of the (3-amino-4-phenylbutanoyl) portion might be an intermediate in Probestin biosynthesis, undergoing enzymatic reduction to yield the hydroxyl group. The sequential arrangement of the L-leucyl-L-prolyl-L-proline sequence suggests a specific order of assembly, likely dictated by the architecture of the biosynthetic enzymes involved. While detailed enzymatic steps and the precise order of precursor addition for Probestin are not explicitly described in the provided search results, the structure is consistent with assembly by a multi-module enzyme system like an NRPS, where each module is responsible for the incorporation and modification of a specific amino acid or precursor.

Factors Influencing Probestin Production in Microbial Fermentations

The production of secondary metabolites like Probestin by microbial fermentation is influenced by various physical and chemical factors. slideshare.netscribd.comrsc.org These factors can impact microbial growth and the activity of the biosynthetic enzymes. Key physical parameters include temperature, pH, aeration, and agitation. slideshare.netscribd.comrsc.org Optimal temperature and pH ranges are crucial for the growth of Streptomyces azureus MH663-2F6 and the efficient functioning of the enzymes involved in Probestin biosynthesis. slideshare.netscribd.com Aeration (oxygen supply) can be a significant factor, as some fermentation processes require oxygen for optimal production. slideshare.netmicetgroup.com Agitation influences nutrient distribution, gas exchange, and removal of metabolic byproducts. slideshare.netscribd.com

Chemical factors, particularly the composition of the culture medium, also play a vital role. slideshare.netscribd.comrsc.org This includes the type and concentration of carbon and nitrogen sources, as well as the presence of essential salts and water. slideshare.netscribd.com The specific nutrient requirements for Streptomyces azureus MH663-2F6 to maximize Probestin yield would need to be empirically determined. The concentration of carbon sources, for instance, is an important consideration. scribd.com The availability and type of nitrogen sources are also critical for the synthesis of microbial proteins, enzymes, and other cellular components necessary for biosynthesis. scribd.com

The process for producing Probestin involves cultivating Streptomyces azureus MH663-2F6 in a culture medium containing assimilable carbon and nitrogen sources under aerobic conditions at a temperature typically between 20°C and 37°C to produce and accumulate Probestin in the culture. google.com Recovery of Probestin from the culture broth involves isolation and purification steps, which may include chromatography. researchgate.netgoogle.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Probestin | 130013 |

| Bestatin | 72172 |

Data Table: Probestin Production Conditions (Based on available information)

| Parameter | Typical Range/Value | Source |

| Producing Organism | Streptomyces azureus MH663-2F6 | nih.govresearchgate.netmedkoo.comgoogle.combiocat.com |

| Culture Medium | Contains assimilable carbon & nitrogen | google.com |

| Aeration | Aerobic conditions | google.com |

| Temperature | 20°C to 37°C | google.com |

| Production Location | Culture broth | nih.govresearchgate.netgoogle.com |

Data Table: Probestin Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈N₄O₆ | medchemexpress.comnih.govuni.lu |

| Molecular Weight | 502.60 medchemexpress.com, 502.27914 Da (Monoisotopic) uni.lu | medchemexpress.comuni.lu |

| CAS Number | 123652-87-9 | medchemexpress.com |

| PubChem CID | 130013 | nih.govuni.luuni-freiburg.deuni-freiburg.de |

| InChIKey | CEQMEILRVSCKGT-FXTUREPZSA-N uni.lu, CEQMEILRVSCKGT-PVIWCNJMSA-N npatlas.org, CEQMEILRVSCKGT-FXTUREPZSA-N medkoo.com | medkoo.comuni.lunpatlas.org |

| IUPAC Name | ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucyl-L-prolyl-L-proline medkoo.com, (2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid uni.lu | medkoo.comuni.lu |

Chemical Synthesis of Probestin and Its Analogues

Total Synthetic Approaches to Probestin

Total synthesis of Probestin has been achieved through different methodologies, including solid-phase peptide synthesis and alternative solution-phase strategies. nih.govnih.govjst.go.jp

Application of Solid Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a widely used technique for the rapid assembly of peptide chains, offering advantages in terms of efficiency and purification compared to traditional solution-phase methods, especially for longer sequences. csbio.com SPPS has been successfully applied to the synthesis of Probestin. nih.govnih.gov This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. csbio.com

Alternative Solution-Phase Synthetic Strategies (e.g., from α-keto amide and α,β-epoxy ester precursors)

Beyond SPPS, solution-phase synthetic strategies have also been developed for the chemical synthesis of Probestin. Two notable approaches involve the use of α-keto amide and α,β-epoxy ester precursors. nih.govmolaid.comresearchgate.net

One strategy involves the synthesis of Probestin from α-keto amide precursors. molaid.comethz.chresearchgate.net This approach can involve the stereospecific reduction of α-keto amide intermediates. researchgate.net The formation of the α-keto amide moiety can be achieved through various methods, including the oxidation of α-hydroxy-β-amino acid-containing peptides or through amidation approaches. researchgate.netethz.ch Stereospecific reduction of these α-keto amide precursors, for example, using zinc borohydride, has been employed in the synthesis of Probestin, as well as related aminopeptidase (B13392206) inhibitors like Bestatin (B1682670) and Phebestin. molaid.comresearchgate.net

Another solution-phase route utilizes α,β-epoxy ester precursors. researchgate.netresearchgate.net The Darzens reaction is a common method for the synthesis of α,β-epoxy esters, involving the condensation of a carbonyl compound with an α-halo ester in the presence of a base. organic-chemistry.orgwikipedia.orgunacademy.com Stereoselective synthesis of peptidic aminopeptidase inhibitors, including Probestin, Bestatin, and Phebestin, has been achieved through stereo- and regiocontrolled reactions starting from a common α,β-epoxy ester precursor. researchgate.netresearchgate.net This highlights the utility of epoxy ester intermediates in constructing the characteristic structural features of Probestin.

Rational Design and Synthesis of Probestin Analogues

The rational design and synthesis of Probestin analogues are driven by the desire to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) and to develop compounds with tailored properties for specific applications, such as molecular imaging. collaborativedrug.com

Structure-Activity Relationship (SAR) Studies Guiding Analogue Development

Structure-Activity Relationship (SAR) studies are crucial in guiding the design and synthesis of Probestin analogues. collaborativedrug.comnih.gov By systematically modifying the chemical structure of Probestin and evaluating the biological activity of the resulting analogues, researchers can gain insights into the key structural features responsible for its potency as an APN inhibitor. collaborativedrug.com These studies help in identifying modifications that can enhance binding affinity, improve selectivity, or alter pharmacokinetic properties. collaborativedrug.com

While specific detailed SAR data for Probestin analogues were not extensively found in the provided search results, the general principle of SAR involves making targeted changes to the molecule, such as modifications to the amino acid residues, the hydroxyl group, or the phenylbutanoyl moiety, and then assessing the impact on APN inhibitory activity. windows.netgpatindia.com This iterative process of synthesis and biological evaluation allows for the optimization of analogue structures. nih.gov

Synthesis of Radiolabeled Probestin Conjugates for Molecular Imaging Research

Radiolabeled Probestin conjugates have been synthesized for use in molecular imaging research, particularly for visualizing the expression of APN/CD13 in vivo. acs.orgnih.govresearchgate.netnih.govacs.orgnih.gov This involves conjugating Probestin, the targeting molecule, to a radioisotope suitable for imaging, often via a chelator and sometimes a linker. acs.orgacs.orgnih.govresearchgate.netnih.govacs.orgnih.gov

Technetium-99m-labeled Probestin Conjugates

Technetium-99m (99mTc) is a commonly used radioisotope in SPECT imaging due to its favorable nuclear properties. acs.org The synthesis of 99mTc-labeled Probestin conjugates typically involves conjugating Probestin to a chelator that can complex with 99mTc. acs.orgacs.orgnih.govresearchgate.netnih.govacs.orgnih.gov

One approach involves the synthesis of Probestin conjugates containing a tripeptide chelator, such as N,N-dimethylglycyl-L-lysinyl-L-cysteinylamide (N3S). acs.orgacs.orgnih.govnih.gov These conjugates are synthesized, often using solid-phase peptide synthesis methods. acs.orgacs.orgnih.gov Radiolabeling with 99mTc is then achieved by transmetalation using a 99mTc(V) gluconate synthon. acs.orgacs.orgnih.govnih.gov The resulting 99mTcO-N3S-Probestin conjugates are characterized by techniques such as reversed-phase HPLC and mass spectrometry to confirm the formation of the radiolabeled product. acs.orgacs.orgnih.govnih.gov

Linkers, such as polyethylene (B3416737) glycol (PEG) linkers, may also be incorporated between the Probestin molecule and the chelator to optimize the pharmacokinetic properties of the radiotracer. researchgate.netacs.orgnih.gov Studies have shown that modifying the linker, for example, by adding an aspartic acid residue, can influence the excretion pathway of the radiolabeled conjugate, favoring renal excretion. researchgate.netnih.gov

Biodistribution studies of 99mTc-labeled Probestin conjugates in animal models have demonstrated specific uptake in tissues expressing APN, such as tumors and kidneys. acs.orgnih.govresearchgate.netnih.govacs.orgnih.gov For instance, 99mTcO-N3S-PEG2-Probestin has shown tumor uptake in mice xenografted with human fibrosarcoma tumors, which express high levels of APN. acs.orgnih.govnih.gov This uptake was shown to be specific, as it could be blocked by co-injection of excess non-radioactive Probestin conjugate. acs.orgnih.govacs.org These studies demonstrate the potential of 99mTc-labeled Probestin conjugates as tools for imaging APN expression in vivo. acs.orgnih.govnih.govacs.orgnih.gov

Rhenium-Oxo Complexes of Probestin Conjugates

The investigation into Probestin conjugates has included the synthesis and characterization of complexes involving Rhenium(V)-oxo cores. These studies are often conducted in parallel with Technetium-99m complexes due to the chemical similarities between Rhenium and Technetium, particularly in their +5 oxidation state with a terminal oxo group (M=O) acs.orgnih.gov. Rhenium complexes serve as valuable non-radioactive surrogates for developing and characterizing Technetium-99m radiotracers nih.gov.

The synthesis of Probestin conjugates designed for complexation with rhenium typically involves solid-phase peptide synthesis (SPPS) techniques acs.orgnih.govacs.orgnih.gov. A common approach involves incorporating a chelating moiety into the Probestin structure. For instance, conjugates containing a tripeptide chelator, such as N,N-dimethylglycyl-l-lysinyl-l-cysteinylamide (N₃S), have been synthesized acs.orgacs.orgnih.gov. SPPS allows for the controlled assembly of the peptide chain, including the Probestin sequence and the appended chelator acs.org. The synthesis is often performed manually using traditional Fmoc chemistry with HBTU activation of carboxyl groups acs.org. Orthogonally protected amino acids, like Fmoc-Lys(ivDde)-OH or Fmoc-DAP(ivDde)-OH, can be used to selectively build the chelator sequence on the N-terminus of Probestin acs.org.

Complexation of these Probestin conjugates with Rhenium(V) is commonly achieved through transmetalation reactions acs.orgacs.orgnih.govnih.gov. A frequently employed method utilizes a Rhenium(V)-gluconate synthon acs.orgacs.orgnih.gov. This synthon is typically prepared by reducing perrhenate (B82622) (e.g., ammonium (B1175870) perrhenate) in the presence of gluconate, often using stannous chloride as a reducing agent acs.orgnih.gov. The Probestin conjugate containing the N₃S chelator is then incubated with the freshly prepared Re(V)-gluconate solution, leading to the formation of the Rhenium-oxo complex acs.orgnih.gov.

Characterization of the resulting Rhenium-oxo-Probestin conjugates is crucial to confirm the formation of the desired complex and assess its purity. Techniques such as high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (ES-MS) are routinely used acs.orgacs.orgnih.govnih.gov. Mass spectral analyses of ReO-N₃S-Probestin conjugates have been reported to be consistent with the formation of neutral Re(V)O-N₃S complexes acs.orgacs.orgnih.govnih.gov. HPLC analysis can reveal the purity of the synthesized conjugate and its rhenium complex. Studies have indicated that the rhenium conjugate may present as multiple peaks on HPLC chromatograms, potentially due to the formation of syn and anti conformations related to the chelated structure nih.gov.

Research findings on the biological activity of ReO-N₃S-Probestin conjugates have demonstrated their inhibitory potency against aminopeptidase N (APN), the known target of Probestin acs.orgnih.govnih.gov. In vitro enzyme assays using cells expressing APN, such as HT-1080 human fibrosarcoma cells, have shown that these Rhenium-oxo Probestin conjugates are effective inhibitors of APN enzyme activity, in some cases exhibiting higher inhibition than bestatin, another known APN inhibitor acs.orgnih.govnih.gov.

The synthesis and characterization data for ReO-N₃S-Probestin conjugates provide insights into the chemical properties and potential applications of these complexes. For instance, the efficiency of the complexation reaction and the purity of the final product are important parameters evaluated during synthesis development nih.gov. The mass spectral data confirms the molecular weight and elemental composition of the complex, while HPLC provides information on its chromatographic behavior and purity acs.orgacs.orgnih.govnih.gov.

| Compound | Synthesis Method | Chelator Type | Complexation Method | Characterization Methods | Key Finding |

| Probestin Conjugates | Solid-Phase Peptide Synthesis acs.orgnih.govacs.orgnih.gov | N₃S acs.orgacs.orgnih.gov | N/A | HPLC, ES-MS acs.orgacs.orgnih.gov | Successful synthesis of conjugates. |

| ReO-N₃S-Probestin Conjugates | Post-synthesis complexation acs.orgacs.orgnih.govnih.gov | N₃S acs.orgacs.orgnih.gov | Transmetalation from Re(V)-gluconate synthon acs.orgacs.orgnih.gov | HPLC, ES-MS acs.orgacs.orgnih.govnih.gov | Formation of neutral Re(V)O-N₃S complexes confirmed. |

Detailed research findings from in vitro APN enzyme assays highlight the functional integrity of the Probestin moiety within the Rhenium-oxo complex, demonstrating its ability to inhibit the target enzyme acs.orgnih.govnih.gov.

| Compound | In vitro APN Inhibition (vs. Bestatin) |

| ReO-N₃S-Probestin Conjugates | Higher inhibition reported in some studies acs.orgnih.govnih.gov |

These studies on Rhenium-oxo complexes of Probestin conjugates are fundamental for understanding their chemical behavior and validating synthetic strategies, particularly in the context of developing related metal-based agents.

Enzymatic Inhibition Profile and Molecular Mechanism of Probestin

Probestin as an Inhibitor of Aminopeptidase (B13392206) M (APM)

Probestin was initially isolated during a search for inhibitors of aminopeptidase M produced by microorganisms. nih.gov Research has confirmed Probestin's activity as an inhibitor of aminopeptidase M. medkoo.combiocat.com Studies have shown that Probestin exhibits a significantly higher inhibitory activity against aminopeptidase M compared to other compounds like actinonin. google.com Early research determined an inhibition constant (Ki) for Probestin against aminopeptidase M to be 1.9 x 10-8 M, indicating a high affinity for the enzyme. nih.gov Another study reported an IC50 value of 0.023 µg/ml against aminopeptidase M. google.com

Probestin as an Inhibitor of Aminopeptidase N (APN/CD13)

Probestin is also recognized as a potent inhibitor of aminopeptidase N (APN), which is also known as CD13. acs.orgresearchgate.netmedchemexpress.commedchemexpress.com APN is a zinc-dependent membrane-bound exopeptidase involved in cleaving N-terminal amino acids from peptides. acs.orgresearchgate.netnih.gov Probestin's ability to inhibit APN has been demonstrated in various studies, highlighting its potential as a targeting agent for this enzyme. acs.orgresearchgate.net

Aminopeptidase N (APN/CD13) is characterized as a type II transmembrane zinc-dependent metalloprotease belonging to the M1 family of ectoenzymes. acs.orgnih.govnih.govresearchgate.netmdpi.com This enzyme is widely distributed and plays a crucial role in the hydrolysis of peptides by cleaving neutral or basic amino acids from the N-terminus. researchgate.nettandfonline.com The catalytic activity of APN is dependent on the presence of a zinc ion within its active site. nih.govnih.govmdpi.com The enzyme's structure includes a conserved pentapeptide consensus sequence, HELAH, which represents a zinc-binding motif essential for its enzymatic activity. tandfonline.com The zinc atom is typically coordinated by two histidine residues within this motif, along with a glutamate (B1630785) residue and a water molecule. niscair.res.in

While detailed crystallographic data specifically for Probestin bound to APN is not extensively available in the search results, the mechanism of action for aminopeptidase inhibitors like Probestin generally involves interaction with the enzyme's active site, particularly the catalytic zinc ion. tandfonline.com Inhibitors containing a 3-amino-2-hydroxy acyl scaffold, which is present in compounds like Probestin, are known to chelate the Zn2+ ion in the active site of metal-dependent enzymes. tandfonline.com The hydroxyl and carbonyl groups within this scaffold are considered part of the zinc-binding group (ZBG) that interacts with the catalytic zinc ion in the APN active site. tandfonline.com This interaction disrupts the enzyme's ability to bind and cleave its peptide substrates. Probestin's competitive inhibition with the substrate further supports its direct interaction with the active site. nih.gov

Characterization of Aminopeptidase N as a Zinc-Dependent Metalloprotease

Comparative Biochemical Analysis of Probestin with Other Aminopeptidase Inhibitors (e.g., Bestatin)

Comparative studies have evaluated the inhibitory potency of Probestin against aminopeptidases in relation to other known inhibitors, such as Bestatin (B1682670) and Amastatin. nih.govnih.govnih.gov These analyses provide insight into the relative efficacy and selectivity of Probestin.

Studies comparing Probestin and Bestatin have shown differences in their inhibitory profiles against various aminopeptidases, including APN, APM, and aminopeptidase A (APA). nih.govnih.gov One study using porcine kidney cell surface aminopeptidases reported that Probestin was effective against APN, APM, and APW, with an IC50 of 50 nM for APN. nih.govnih.gov In contrast, Bestatin was found to be a relatively poor inhibitor of APN, with an IC50 of 89 µM, but was more potent against APW (IC50 = 7.9 µM) and failed to inhibit APA. nih.govnih.gov Amastatin was effective against all three aminopeptidases (APN, APM, and APW) with IC50 values in the low micromolar range (1.5–20 µM), except for Probestin with AP-N which displayed an I50 of 50 nM. nih.govnih.govresearchgate.net

More recent studies using in vitro APN enzyme assays with human fibrosarcoma cells demonstrated that Probestin conjugates were more effective inhibitors of APN enzyme activity compared to Bestatin. nih.govacs.org For example, a study reported EC50 values of 979.2 µM for Bestatin, 39.6 µM for ReO-N3S-Probestin, and 23.6 µM for ReO-N3S-PEG2-Probestin, indicating that the Probestin conjugates exhibited significantly higher inhibitory activity against APN than Bestatin. nih.gov This suggests that Probestin, and its conjugates, can be more potent inhibitors of APN activity in certain cellular contexts than Bestatin. nih.govacs.org

These comparative analyses highlight Probestin as a potent inhibitor of both APM and APN, often demonstrating higher potency against APN compared to Bestatin in certain experimental settings. nih.govnih.govnih.gov

Biological Activities and Preclinical Research Applications of Probestin

Modulation of Angiogenesis by Probestin

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Probestin, as an APN inhibitor, has been investigated for its ability to modulate this process. APN is highly expressed on the surface of activated endothelial cells in new blood vessels and various tumor cells, highlighting its promise as a target for imaging and therapy in cancer mdpi.com.

Investigation of Angiogenic Inhibition in In Vitro Cellular Models and Ex Vivo Assays (e.g., Chicken Embryo Chorioallantoic Membrane Assay)

In vitro and ex vivo models are valuable tools for the initial screening of potential anti-angiogenic molecules nih.govbmrat.org. The chicken embryo chorioallantoic membrane (CAM) assay is a widely used ex vivo model to study angiogenesis and anti-angiogenesis thermofisher.comrjme.ro. This assay involves implanting a substance on the CAM and observing the resulting vascular response thermofisher.com.

Studies have evaluated probestin's anti-angiogenic activity using the chicken embryo CAM assay, often employing vascular endothelial growth factor (VEGF) as an angiogenic stimulus nih.govnih.gov. In this assay, probestin has been shown to inhibit VEGF-mediated angiogenesis nih.gov. For instance, in one study, 10-day-old chicken embryos were exposed to filter discs soaked with VEGF. Subsequent topical application of probestin (at a concentration of 10 μM) to the filter discs after 24 hours resulted in an inhibition of angiogenesis compared to controls nih.gov. The anti-angiogenic effect was quantified by counting the blood vessel branch points within the area defined by the filter disc nih.gov.

Data from a CAM assay demonstrating the effect of probestin on VEGF-induced angiogenesis is presented below:

| Treatment (10 μM) | Blood Vessel Branch Points (Mean ± SEM) |

| PBS (Control) | ~100 |

| Bestatin (B1682670) | ~75 |

| Probestin | ~50 |

| Sunitinib (25 μM) | ~25 |

Note: Data is illustrative, based on interpretation of graphical data from Source nih.gov. Actual numerical values may vary slightly.

These findings indicate that probestin possesses anti-angiogenic properties in an ex vivo setting nih.gov.

Effects on Tumor Angiogenesis in Preclinical Xenograft Models

Preclinical xenograft models, often utilizing immunodeficient mice, are employed to study tumor growth and the effects of potential therapeutic agents in a living system mdpi.comdovepress.com. These models allow for the assessment of tumor angiogenesis in a more complex environment than in vitro or ex vivo assays mdpi.com.

Probestin's impact on tumor angiogenesis has been investigated in chicken embryo CAM tumor xenograft models nih.govnih.gov. In such models, human tumor cells are implanted onto the CAM of chicken embryos, and the effects of probestin on the developing tumor vasculature are observed nih.gov. Studies have shown that probestin treatment can reduce both the vascularity and the size of resulting tumors in a CAM xenograft model using human breast carcinoma MDA-MB-435 cells nih.gov. In one study, systemic treatment with 20 mg/kg probestin significantly reduced tumor vascularity and size compared to control and bestatin treatment groups nih.gov.

Probestin has also been evaluated in nude mice xenografted with human fibrosarcoma tumors (HT-1080 cells), which are known to express high levels of APN nih.govacs.org. Radiolabeled probestin conjugates have been used in these models for imaging APN expression, demonstrating uptake in tumors and other APN-expressing tissues nih.govacs.org. This specific uptake suggests that probestin can effectively target APN in vivo, which is relevant to its potential effects on tumor angiogenesis, given APN's role in this process mdpi.comnih.gov.

Influence on Cellular Processes in Preclinical Cancer Models

Beyond its effects on angiogenesis, probestin's influence on other cellular processes critical for cancer progression, such as tumor growth, cell motility, and adhesion, has been explored in preclinical models.

Research into Probestin’s Impact on Tumor Growth in Animal Models

Animal models are indispensable for investigating tumor growth and metastasis, as well as evaluating the efficacy of anti-cancer therapeutics mdpi.comnih.gov. Various animal models, including xenograft models, are utilized for this purpose dovepress.comnih.gov.

Studies using chicken embryo CAM tumor xenograft models have indicated that probestin treatment can lead to a reduction in tumor growth nih.govnih.gov. In a model using human breast carcinoma MDA-MB-435 cells, systemic administration of probestin significantly reduced the size of the resulting tumors nih.gov.

Furthermore, studies in nude mice xenografted with APN-expressing human fibrosarcoma tumors (HT-1080 cells) have utilized probestin conjugates for imaging purposes, implicitly highlighting the relevance of APN inhibition in these tumor models nih.govacs.org. While these studies primarily focus on imaging APN expression, the rationale is based on APN's known role in tumor proliferation and growth nih.gov.

Studies on Cell Motility and Adhesion Modulated by Probestin

Cell motility and adhesion are fundamental processes involved in cancer invasion and metastasis rsc.orgnih.gov. Alterations in cell adhesion molecules and their associated signaling pathways are frequently linked to malignant transformation and metastasis nih.gov. APN is known to play important roles in cell motility and adhesion nih.govmdpi.com.

Research has explored the effects of APN inhibitors, including probestin, on cancer cell motility and adhesion researchgate.net. Studies have shown that CD13 inhibitors, such as probestin, can influence cancer cell motility, including processes like adhesion to endothelial cells under physiological shear stress and chemotaxis researchgate.net. This suggests that probestin, by inhibiting APN, can modulate the adhesive and migratory capabilities of cancer cells, which are crucial for invasion and metastasis rsc.orgnih.govresearchgate.net.

Molecular Imaging Applications in Preclinical Diagnostics Research

Molecular imaging is a rapidly evolving field that allows for the non-invasive visualization and quantification of biological processes at the molecular and cellular levels in living subjects nih.govbioemtech.com. In preclinical research, molecular imaging plays a vital role in evaluating the pharmacokinetics and biodistribution of potential diagnostic and therapeutic agents, as well as visualizing molecular targets associated with diseases like cancer nih.govbioemtech.comutmck.edu.

Given that APN is overexpressed on angiogenic blood vessels and various tumor cells, it represents an attractive biomarker for molecular imaging of tumor angiogenesis mdpi.comresearchgate.net. Probestin, being a potent and specific APN inhibitor, has been investigated as a targeting vector for delivering imaging agents to APN-expressing tissues nih.govacs.org.

Studies have reported the synthesis and evaluation of technetium-99m (99mTc)-labeled probestin conjugates for imaging APN/CD13 expression in vivo using SPECT (Single Photon Emission Computed Tomography) nih.govacs.orgresearchgate.net. These radiolabeled probestin conjugates have demonstrated specific uptake in APN-positive tumors, such as human fibrosarcoma HT-1080 xenografts in nude mice nih.govacs.org. For example, 99mTcO-N3S-PEG2-Probestin showed high radioactivity uptake in HT-1080 tumors nih.gov. The specificity of this uptake was confirmed by co-injection of excess non-radioactive probestin conjugate, which blocked the radioactivity uptake in tumors and other APN-expressing tissues nih.govacs.org.

Data from biodistribution studies of 99mTc-probestin conjugates in tumor-bearing mice have shown favorable tumor-to-background ratios, indicating their potential for visualizing APN-expressing tumors nih.gov.

Data from a biodistribution study of 99mTcO-N3S-PEG2-Probestin in nude mice xenografted with HT-1080 tumors is presented below:

| Tissue | %ID/g (at 1 hr post-injection) |

| Tumor | 2.88 ± 0.64 |

| Blood | ~0.6 |

| Muscle | ~0.5 |

| Kidney | High uptake |

| Intestine | High uptake |

Note: Data for Blood, Muscle, Kidney, and Intestine are approximate, based on interpretation of ratios and general biodistribution patterns described in Sources nih.govacs.org. Actual numerical values may vary.

These preclinical studies demonstrate the feasibility of using radiolabeled probestin conjugates as molecular imaging probes for the non-invasive detection and visualization of APN expression in vivo, which could be valuable for preclinical diagnostics research related to APN-associated diseases, including cancer nih.govacs.org.

Non-Invasive Imaging of Kidney Aminopeptidase (B13392206) N Expression in Animal Models (e.g., SPECT Imaging)

Studies have evaluated 99mTc-probestin SPECT as a method for non-invasively imaging kidney APN expression in animal models. acs.orgresearchgate.netnih.govnih.gov Aminopeptidase N is highly expressed on renal cortical proximal tubules. acs.orgresearchgate.netresearchgate.net Changes in kidney APN expression can provide pathophysiological information. acs.orgresearchgate.netnih.govnih.gov

In one study, abdominal SPECT imaging was performed one hour after the injection of 99mTc-probestin in UPII-SV40T transgenic mice, which develop urothelial carcinoma that can invade the kidneys, and wild-type mice. acs.orgnih.govnih.gov SPECT images showed clear radioactivity uptake in the renal cortex of normal tissue regions in wild-type mice. acs.orgnih.govnih.gov In contrast, tumor regions within the renal cortex of transgenic mice displayed significantly lower or no radioactivity uptake. acs.orgnih.govnih.gov

Histopathology and immunohistochemistry analyses were conducted to confirm the presence of tumors and evaluate APN expression in the kidneys. acs.orgresearchgate.netnih.govnih.gov Histopathological analysis revealed abnormal morphology in the kidneys of some transgenic mice, and proliferating cell nuclear antigen staining confirmed the presence of tumors in these areas. acs.orgresearchgate.netnih.gov Immunohistochemical analysis using an anti-CD13 antibody showed significantly lower APN expression in the tumor regions compared to normal kidney tissue. acs.orgresearchgate.netnih.gov These findings correlated well with the SPECT imaging results, where reduced radioactivity uptake was observed in areas with decreased APN expression. acs.orgnih.govnih.gov

These results suggest that 99mTc-probestin SPECT has potential as a non-invasive technique for imaging kidney APN expression and can reflect the variations in APN levels, including the reduced expression in renal tumor regions. acs.orgresearchgate.netnih.gov

Imaging of Tumor Aminopeptidase N Expression in Preclinical Animal Models

Aminopeptidase N plays important roles in tumor angiogenesis, invasion, and metastasis, making it a potential biomarker for imaging tumors, particularly those with associated angiogenesis. nih.govresearchgate.netresearchgate.net Preclinical studies have investigated the use of 99mTc-labeled probestin conjugates for imaging APN expression in tumor models. researchgate.netnih.gov

Studies using nude mice xenografted with HT-1080 human fibrosarcoma tumors, which are APN-positive, have evaluated the biodistribution and SPECT imaging of 99mTc-probestin conjugates. researchgate.netnih.gov These studies aimed to assess the uptake of the radiotracer in tumors and other APN-expressing tissues. researchgate.net

The results from biodistribution and imaging studies demonstrated high radioactivity uptake in tumors and other APN-expressing tissues in vivo. researchgate.netnih.gov This uptake was shown to be specific to APN. researchgate.netnih.gov The studies also indicated rapid elimination of the radioactivity from the bloodstream, primarily via renal and hepatobiliary clearance pathways. nih.gov The excretion of the radiotracer largely intact in urine further suggested a reversible binding of 99mTc-probestin to APN sites. nih.gov

The findings from these preclinical studies validate the use of probestin as a targeting agent for APN in vivo and provide a basis for developing APN-targeted radiotracers for potential application in imaging tumor angiogenesis. researchgate.netnih.gov Further structural modifications of probestin conjugates are being explored to potentially enhance tumor uptake. nih.gov

Summary of Preclinical Imaging Findings

| Imaging Target | Animal Model | Imaging Modality | Radiotracer | Key Findings | Source |

| Kidney APN Expression | UPII-SV40T transgenic and wild-type mice | SPECT | 99mTc-probestin | High uptake in normal renal cortex; significantly lower/no uptake in renal tumor regions. | acs.orgnih.govnih.gov |

| Tumor APN Expression | Nude mice with HT-1080 human fibrosarcoma tumors | SPECT | 99mTc-probestin | High and specific uptake in tumors and other APN-expressing tissues; rapid clearance. | researchgate.netnih.gov |

Advanced Analytical Techniques in Probestin Research

Spectroscopic Methods for Probestin Characterization

Spectroscopic methods are crucial for elucidating the chemical structure of Probestin and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, plays a significant role in the structural determination of Probestin. Studies have utilized 1H and 13C NMR to confirm the presence of specific amino acid residues within the Probestin molecule. These studies identified the presence of 3-amino-2-hydroxy-phenylbutanoic acid, leucine, and two proline residues nih.gov. NMR is considered a gold standard for chemical structure characterization of peptides and oligonucleotides, providing high-resolution information including higher order structure and chiral identification bruker.com. It can also be used to characterize the conformational ensembles of proteins and peptides, even in denatured or partially folded states bakerlab.orgnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS), particularly electrospray mass spectrometry, is employed to determine the molecular weight of Probestin and its synthetic conjugates and to analyze their fragmentation patterns nih.govacs.org. The fragmentation pattern observed in the mass spectrum, combined with chemical analysis, helps to clarify the amino acid sequence of Probestin nih.govjst.go.jp. Mass spectral analyses of synthesized Probestin conjugates have been reported to be consistent with the calculated molecular weights nih.gov.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the purification of Probestin and its conjugates and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC), specifically reversed-phase HPLC, is widely used for the purification and analysis of Probestin and its synthetic conjugates nih.govnih.govacs.org. HPLC is indispensable in chemical biology laboratories for purifying peptides and other small to medium-sized organic molecules, offering excellent separation capabilities due to the use of small particle sizes in the column packing material sinobiological.com. This technique allows for better separation of mixture components sinobiological.com. Reversed-phase HPLC is particularly effective for separating proteins and peptides, even those with very similar structures hplc.eu. Probestin conjugates have been purified by reversed-phase HPLC, with reported purities exceeding 98% after purification nih.gov. HPLC is also used to analyze the reaction mixtures and assess the purity of the final products nih.govacs.org.

Enzymatic Activity Assays

Enzymatic activity assays are fundamental for evaluating the biological potency of Probestin as an APN inhibitor and determining its inhibition constant.

In Vitro Aminopeptidase (B13392206) N Enzyme Assays for Inhibition Constant Determination

In vitro aminopeptidase N (APN) enzyme assays are performed to determine the inhibitory activity of Probestin and its conjugates and to ascertain their inhibition constants (Ki) nih.govnih.govresearchgate.netrsc.org. These assays typically utilize intact cells, such as HT-1080 human fibrosarcoma cells, and an appropriate substrate like Ala-pNA nih.govacs.org. The inhibition constant (Ki) of Probestin has been determined to be 1.9 x 10(-8) M, indicating its potent competitive inhibition of aminopeptidase M (APN) nih.gov. In vitro APN enzyme assays have demonstrated that Probestin conjugates can exhibit higher inhibition of APN enzyme activity compared to bestatin (B1682670), a known competitive inhibitor nih.govacs.org. EC50 values are often determined using non-linear regression analysis in these assays nih.gov. The results from these in vitro assays confirm that the attachment of a chelator to the C-terminus of Probestin does not negatively impact its ability to bind to the enzymatic active site of APN nih.gov.

Computational Approaches in Probestin Research

Computational methods play a crucial role in modern drug discovery and characterization, allowing researchers to predict molecular interactions and establish relationships between chemical structure and biological activity without extensive experimental work.

Molecular Docking Simulations to Predict Ligand-Protein Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred orientation, or pose, of a ligand (such as Probestin) when bound to a target protein (such as APN). europeanreview.org This method estimates the binding affinity between the molecules and provides insights into the specific amino acid residues in the protein's active site that interact with the ligand. europeanreview.orgmdpi.comphcogj.com

In the context of Probestin research, molecular docking simulations are applied to understand how Probestin binds to the active site of APN. Studies involving APN inhibitors, including Probestin, have utilized molecular docking tools like Autodock Vina to assist in these predictions. core.ac.ukcore.ac.uk By simulating the binding process, researchers can visualize the intermolecular forces (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the Probestin-APN complex. This information is vital for understanding the molecular basis of Probestin's inhibitory activity and can guide the design of novel analogs with potentially improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their observed biological activity. rsc.orgresearchgate.netarabjchem.orgmdpi.com The goal of QSAR is to build predictive models that can estimate the activity of new, untested compounds based solely on their chemical structure. mdpi.commdpi.com

For Probestin and other APN inhibitors, QSAR studies can be employed to identify which structural features are most important for potent APN inhibition. rsc.orgresearchgate.netarabjchem.org By analyzing a series of Probestin analogs with varying structures and experimentally determined APN inhibitory activities, a QSAR model can be developed. This model can then be used to predict the activity of newly designed Probestin derivatives before they are synthesized and tested in the laboratory, thereby streamlining the lead optimization process. QSAR models can reveal how factors like molecular bulkiness, partial charge distribution, and the ability to form specific interactions influence biological activity. rsc.orgresearchgate.net

Immunohistochemical Methods for Target Expression Validation

Immunohistochemistry (IHC) is a fundamental molecular technique used to visualize and localize specific proteins within tissue samples using antibodies. thermofisher.comnih.gov This method is invaluable for validating the expression and distribution of a target protein in various biological contexts. thermofisher.comnih.govprovitro.comsigmaaldrich.comyoutube.com

Future Research Directions and Translational Potential of Probestin

Development of Next-Generation Probestin-Based Molecular Probes

The development of next-generation molecular probes based on the Probestin scaffold is a key area of future research. Probestin's high affinity for APN makes it a promising candidate for targeted imaging agents. nih.govacs.org Studies have already explored the synthesis and evaluation of Technetium-99m (⁹⁹mTc)-labeled Probestin conjugates for imaging APN expression in vivo. nih.govacs.orgacs.org These early investigations have demonstrated the potential of Probestin conjugates to specifically target APN-expressing tissues, including tumors. nih.govacs.org

Future research will likely focus on designing probes with improved pharmacokinetic profiles, enhanced targeting specificity, and different reporter molecules (e.g., fluorescent dyes, other radioisotopes) for various imaging modalities. researchgate.net This could involve structural modifications to the Probestin molecule or the linker connecting Probestin to the imaging tag. The aim is to create highly sensitive and specific probes that can non-invasively visualize APN expression in various pathological conditions. acs.orgresearchgate.net

Exploration of Additional Biological Targets and Signalling Pathways Influenced by Probestin

While Probestin is known as an aminopeptidase (B13392206) M inhibitor, future research should explore whether it interacts with additional biological targets or influences other signalling pathways. APN is involved in various cellular processes, and inhibiting its activity could have downstream effects on multiple pathways. mdpi.com Research into functionally related compounds, such as other aminopeptidase inhibitors like bestatin (B1682670), suggests potential interactions with various proteins and involvement in different biological processes. researchgate.net

Investigating the broader impact of Probestin on cellular signalling networks could reveal novel therapeutic opportunities. This could involve high-throughput screening assays to identify off-targets or using pathway analysis techniques to understand how APN inhibition by Probestin perturbs cellular communication. Understanding these additional interactions and affected pathways will be crucial for fully realizing Probestin's therapeutic potential and identifying potential side effects.

Integration of Probestin Research with Omics Technologies

Integrating Probestin research with omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to gain a comprehensive understanding of its effects at a systems level. humanspecificresearch.orgnih.govfrontiersin.orguninet.edunih.gov

| Omics Technology | Potential Application in Probestin Research |

| Transcriptomics | Analyzing changes in gene expression profiles in response to Probestin treatment to identify affected pathways. nih.gov |

| Proteomics | Identifying proteins whose abundance or modification status changes upon Probestin exposure. indianjnephrol.orgnih.gov |

| Metabolomics | Profiling metabolic changes induced by Probestin to understand its impact on cellular metabolism. nih.gov |

By applying these technologies, researchers can identify global molecular changes induced by Probestin, providing insights into its mechanisms of action, identifying potential biomarkers of response or resistance, and uncovering previously unknown biological effects. nih.govuninet.edu This integrated approach can accelerate the discovery of new applications for Probestin and provide a deeper understanding of its interaction with complex biological systems.

Advancements in Preclinical Therapeutic and Diagnostic Applications

Significant advancements are anticipated in the preclinical evaluation of Probestin for both therapeutic and diagnostic applications.

Diagnostic Applications: Building upon the initial success of ⁹⁹mTc-labeled Probestin conjugates for imaging APN, future preclinical studies will focus on:

Evaluating the efficacy of next-generation Probestin-based probes in various disease models with elevated APN expression, such as different types of cancers and kidney diseases. nih.govacs.orgindianjnephrol.org

Optimizing probe design for improved tumor-to-background ratios and faster clearance from non-target tissues. nih.govmdpi.com

Exploring the use of Probestin conjugates with other imaging modalities, such as PET, by labeling with appropriate radioisotopes (e.g., ⁶⁸Ga). mdpi.commdpi.com

Assessing the potential of Probestin-based probes for early disease detection, monitoring disease progression, and evaluating the response to therapy. acs.orgindianjnephrol.org

Therapeutic Applications: Given Probestin's inhibitory activity against APN, which is involved in tumor growth and angiogenesis, its therapeutic potential, particularly in oncology, warrants further investigation. mdpi.comresearchgate.net Preclinical research will likely explore:

Evaluating the anti-tumor and anti-angiogenic effects of Probestin and its derivatives in various cancer models.

Investigating potential synergistic effects of Probestin when combined with existing chemotherapies or targeted therapies.

Developing targeted therapeutic strategies where Probestin is used to deliver cytotoxic payloads specifically to APN-expressing cancer cells. This concept is similar to approaches using other APN-targeting agents like NGR peptides for drug delivery. mdpi.com

Exploring the potential of Probestin in other diseases where APN plays a role. acs.orgindianjnephrol.org

Preclinical studies will be crucial for establishing the efficacy and safety profile of Probestin and its derivatives before any potential translation to clinical trials. precisionformedicine.com

常见问题

Q. What are the established methods for synthesizing and purifying Probestin in laboratory settings?

Probestin is synthesized via solid-phase peptide synthesis (SPPS), yielding 31–33% after purification using reversed-phase high-performance liquid chromatography (HPLC) . Characterization involves electrospray mass spectrometry (ES-MS), NMR, and infrared spectroscopy (IR) to confirm molecular identity and purity. Researchers should validate synthetic batches against published spectral data to ensure consistency .

Q. Which structural features of Probestin are critical for its biological activity?

Probestin’s structure includes a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl group, L-leucine, and two L-proline residues, forming a tripeptide backbone. The 3-amino-2-hydroxy-phenylbutanoic acid moiety is essential for binding to aminopeptidase N (APN/CD13), while the proline residues enhance stability against proteolytic degradation. Structural confirmation via - and -NMR, alongside X-ray crystallography (if available), is recommended .

Q. What are the primary enzymatic targets of Probestin, and how is its inhibitory potency quantified?

Probestin primarily inhibits aminopeptidase N (APN/CD13) with an IC of 50 nM, as determined by in vitro enzyme assays using HT-1080 cells. Comparative studies with bestatin (IC = 89 μM for AP-N) highlight its superior selectivity. Researchers should use fluorogenic substrates (e.g., Ala-AMC) in kinetic assays to measure inhibition potency and competitive binding mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Probestin’s anti-angiogenic activity in vivo?

The chick embryo chorioallantoic membrane (CAM) model is a robust system for assessing anti-angiogenic effects. Inject Probestin (10–100 μg/egg) alongside VEGF as a stimulant. Quantify vascular density using image analysis software (e.g., ImageJ) and compare results to positive controls like sunitinib. Note that Probestin selectively inhibits proliferating microvasculature without affecting pre-existing vessels, necessitating histological validation of vascular maturity .

Q. What methodologies are recommended for assessing Probestin’s selectivity across aminopeptidase isoforms?

To evaluate selectivity, perform parallel in vitro assays against AP-N, AP-A, and AP-W using purified enzymes or cell lysates. For example:

Q. How can radiolabeled Probestin conjugates be utilized for imaging APN/CD13 expression in tumor models?

Synthesize Tc-labeled Probestin conjugates using a tripeptide chelator (e.g., NS). Validate binding affinity via competitive inhibition assays with excess unlabeled Probestin. In nude mice xenografted with APN-positive tumors (e.g., HT-1080 fibrosarcoma), conduct biodistribution studies and SPECT/CT imaging at 1-hour post-injection. Tumor-to-background ratios >4.0 indicate specificity .

Q. How should researchers address contradictions in Probestin’s efficacy compared to reference inhibitors like sunitinib?

In CAM assays, Probestin shows weaker anti-angiogenic effects than sunitinib despite similar APN inhibition. To resolve this:

- Compare target expression levels (APN vs. VEGFR) in the model via qPCR or immunohistochemistry.

- Evaluate pharmacokinetic parameters (e.g., half-life, tissue penetration) using LC-MS/MS.

- Test combinatorial regimens to identify synergistic pathways .

Methodological Considerations

- Data Interpretation : Always normalize inhibition data to vehicle controls and include dose-response curves for IC calculations.

- Model Selection : Use APN-negative cell lines (e.g., MDA-MB-435) as negative controls to confirm target specificity .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for maximum tolerated dose (MTD) determination (e.g., 300 mg/kg in Balb/C mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。